molecular formula C23H23N5O4S B2359074 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide CAS No. 1223983-23-0

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

Cat. No.: B2359074
CAS No.: 1223983-23-0
M. Wt: 465.53
InChI Key: AJMGGPFFAUFJLA-UHFFFAOYSA-N
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Description

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antidiabetic, and antioxidant properties . The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and drug development.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolo[4,3-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-a]pyrazine ring.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using ethoxyphenyl halides and a suitable base.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a similar nucleophilic substitution reaction, using methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo various substitution reactions, particularly at the phenyl rings, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can yield hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in cancer cell proliferation, glucose metabolism, and oxidative stress.

    Pathways Involved: It modulates key signaling pathways, including the PI3K/Akt pathway in cancer cells and the AMPK pathway in glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxyphenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-32-19-11-7-17(8-12-19)27-13-14-28-20(22(27)30)25-26-23(28)33-15(2)21(29)24-16-5-9-18(31-3)10-6-16/h5-15H,4H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMGGPFFAUFJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC=C(C=C4)OC)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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